molecular formula C20H20ClN3O3 B2682758 N-(2-(1H-indol-1-yl)ethyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1903014-59-4

N-(2-(1H-indol-1-yl)ethyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2682758
CAS RN: 1903014-59-4
M. Wt: 385.85
InChI Key: KLHYLTNDHZDMNX-UHFFFAOYSA-N
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Description

“N-(2-(1H-indol-1-yl)ethyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide” is a chemical compound with the molecular formula C20H20ClN3O3 . It’s listed in several chemical databases and supplier lists .

Scientific Research Applications

Fluorescent Analogs for Biochemical Studies

Nicotinamide and its derivatives have been studied for their role as fluorescent analogs of coenzymes, such as nicotinamide adenine dinucleotide (NAD+). For instance, nicotinamide 1,N(6)-ethenoadenine dinucleotide, a fluorescent analog of NAD+, has been synthesized and utilized in enzymatic reactions to study dehydrogenase activity, demonstrating potential applications in biochemical and cellular studies (Barrio, Secrist, & Leonard, 1972).

Herbicidal Activity

Research into nicotinic acid derivatives has shown promising herbicidal activity. A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid revealed excellent herbicidal activity against certain plant species, suggesting potential agricultural applications of nicotinamide derivatives in controlling weed growth (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

Antimicrobial Activity

Nicotinamide derivatives have been synthesized and tested for their antimicrobial properties. For example, new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole showed antimicrobial activity against several bacterial and fungal species, highlighting the potential of nicotinamide derivatives in developing new antimicrobial agents (Patel & Shaikh, 2010).

Role in Cellular Energy Metabolism and Disease

Nicotinamide plays a crucial role in cellular energy metabolism, influencing oxidative stress and various cellular pathways. Its cytoprotective properties make it a candidate for studying and treating a range of diseases, including immune system dysfunction, diabetes, and aging-related diseases (Maiese, Zhong, Hou, & Shang, 2009).

Corrosion Inhibition

Nicotinamide derivatives have been investigated for their corrosion inhibition effects on metals in acidic environments. This research suggests potential applications in industrial chemistry and materials science to protect metals from corrosion (Chakravarthy, Mohana, & Kumar, 2014).

Biochemical Analysis

Biochemical Properties

The role of 5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide in biochemical reactions is quite significant. It has been found to interact with various enzymes and proteins

Cellular Effects

The effects of 5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide on various types of cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known to interact with various enzymes and cofactors

Transport and Distribution

The transport and distribution of 5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide within cells and tissues are complex processes. While it is known to interact with various transporters or binding proteins

properties

IUPAC Name

5-chloro-N-(2-indol-1-ylethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c21-17-11-15(12-23-20(17)27-16-6-10-26-13-16)19(25)22-7-9-24-8-5-14-3-1-2-4-18(14)24/h1-5,8,11-12,16H,6-7,9-10,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHYLTNDHZDMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NCCN3C=CC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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